molecular formula C14H16O5 B2531653 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 303057-02-5

2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2531653
CAS No.: 303057-02-5
M. Wt: 264.277
InChI Key: KIJXWSZGDYXQHD-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate is an organic compound with the molecular formula C14H16O5. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid with 2-methoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
  • 2-Methoxyethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-9-13(14(15)18-7-6-16-2)11-8-10(17-3)4-5-12(11)19-9/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJXWSZGDYXQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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